molecular formula C7H3F3N2O B13907888 2-Cyano-4-(trifluoromethoxy)pyridine

2-Cyano-4-(trifluoromethoxy)pyridine

Cat. No.: B13907888
M. Wt: 188.11 g/mol
InChI Key: RMXXOLZTBWJOMT-UHFFFAOYSA-N
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Description

2-Cyano-4-(trifluoromethoxy)pyridine is a pyridine derivative featuring a cyano (-CN) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. The cyano group enhances the aromatic ring’s electron deficiency, while the trifluoromethoxy group contributes to lipophilicity and metabolic stability, making it a candidate for agrochemical and pharmaceutical applications .

Synthetic routes for such derivatives often involve cross-coupling reactions or skeletal editing strategies. For example, the atom-pair swap method enables efficient introduction of trifluoromethoxy groups into pyridine scaffolds .

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

4-(trifluoromethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-1-2-12-5(3-6)4-11/h1-3H

InChI Key

RMXXOLZTBWJOMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring. One common method is the trifluoromethoxylation of a cyano-substituted pyridine derivative. This can be achieved using reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Cyano-4-(trifluoromethoxy)pyridine

Compound Name Substituents (Position) Bioactivity Synthesis Method Reference
This compound -CN (2), -OCF₃ (4) Hypothesized anti-TMV activity Atom-pair swap or cross-coupling
Compound 112 (cyclopenta[c]pyridine) 2-(2-chloro-4-OCF₃ phenyl) Insecticidal (Plutella xylostella) One-step synthesis from dienes/pyrroles
5-Bromo-2-(4-OCF₃ phenoxy)pyridine -Br (5), -OPh-OCF₃ (2) Antimalarial research Suzuki coupling
CTEP (RO4956371) Complex imidazolyl-ethynyl-pyridine mGluR5 antagonist Multi-step synthesis

Key Observations:

Trifluoromethoxy at the 4-position improves lipophilicity, aiding membrane permeability, as seen in CTEP’s central nervous system activity .

Bioactivity Trade-offs: Anti-TMV Activity: 2-position modifications (e.g., cyano) in pyridines correlate with increased anti-TMV activity, as observed in cyclopenta[c]pyridine derivatives . Insecticidal Activity: Compound 112, with a chloro-trifluoromethoxy phenyl group, retains insecticidal efficacy, while cyano substitution may reduce this activity due to altered binding interactions .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Property This compound 4-(Trifluoromethoxy)aniline CTEP (RO4956371)
Molecular Weight ~208 g/mol 177 g/mol 391.77 g/mol
LogP (Lipophilicity) Estimated ~2.1 (high) ~1.8 ~4.3 (very high)
Metabolic Stability High (due to -OCF₃) Moderate High (fluorine shielding)
Bioactivity Anti-TMV (predicted) Precursor for agrochemicals mGluR5 antagonist
  • The trifluoromethoxy group enhances metabolic stability by resisting oxidative degradation, a feature shared with CTEP .
  • The cyano group’s polarity may reduce blood-brain barrier penetration compared to CTEP’s lipophilic ethynyl-imidazole moiety .

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